molecular formula C13H24O3 B14393939 3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol CAS No. 88400-75-3

3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol

Cat. No.: B14393939
CAS No.: 88400-75-3
M. Wt: 228.33 g/mol
InChI Key: OSMPOLKRUVUVBC-UHFFFAOYSA-N
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Description

3-(6,8,8-Trimethyl-1,4-dioxaspiro[44]nonan-6-yl)propan-1-ol is a chemical compound known for its unique spiroketal structure This compound is part of the spiroketal family, which is characterized by a spiro-connected cyclic ether system The presence of the 1,4-dioxaspiro[4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane with propanal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as montmorillonite KSF can be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of biolubricants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol involves its interaction with specific molecular targets. The spiroketal structure allows it to bind to enzymes and receptors, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: Shares the spiroketal structure but lacks the propanol group.

    2,2,7,7-Tetramethyl-1,6-dioxaspiro[4.4]nona-3,8-diene: Another spiroketal compound with different substituents.

Uniqueness

3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol is unique due to its specific combination of the spiroketal structure and the propanol group.

Properties

CAS No.

88400-75-3

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

3-(7,7,9-trimethyl-1,4-dioxaspiro[4.4]nonan-9-yl)propan-1-ol

InChI

InChI=1S/C13H24O3/c1-11(2)9-12(3,5-4-6-14)13(10-11)15-7-8-16-13/h14H,4-10H2,1-3H3

InChI Key

OSMPOLKRUVUVBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2(C1)OCCO2)(C)CCCO)C

Origin of Product

United States

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